molecular formula C15H23O4P B14590576 Dipropyl (2-methoxy-2-phenylethenyl)phosphonate CAS No. 61463-86-3

Dipropyl (2-methoxy-2-phenylethenyl)phosphonate

Cat. No.: B14590576
CAS No.: 61463-86-3
M. Wt: 298.31 g/mol
InChI Key: VMFAHDVGQGDGCQ-UHFFFAOYSA-N
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Description

Dipropyl (2-methoxy-2-phenylethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methoxy-2-phenylethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl (2-methoxy-2-phenylethenyl)phosphonate typically involves the reaction of a phosphonate ester with a suitable alkylating agent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often require the presence of a base and can be carried out under mild temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

Dipropyl (2-methoxy-2-phenylethenyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: Reduction of the phenylethenyl moiety can lead to the formation of corresponding alkanes.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Alkanes.

    Substitution: Corresponding substituted phosphonates.

Scientific Research Applications

Dipropyl (2-methoxy-2-phenylethenyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism by which dipropyl (2-methoxy-2-phenylethenyl)phosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the natural substrate and binding to the active site, thereby blocking the enzyme’s activity . The phenylethenyl moiety may also interact with cellular membranes, affecting their fluidity and function.

Properties

CAS No.

61463-86-3

Molecular Formula

C15H23O4P

Molecular Weight

298.31 g/mol

IUPAC Name

(2-dipropoxyphosphoryl-1-methoxyethenyl)benzene

InChI

InChI=1S/C15H23O4P/c1-4-11-18-20(16,19-12-5-2)13-15(17-3)14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3

InChI Key

VMFAHDVGQGDGCQ-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C=C(C1=CC=CC=C1)OC)OCCC

Origin of Product

United States

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